PROTAC SOS1 degrader-8

Targeted Protein Degradation SOS1 Degrader KRAS Mutant Cancer

Researchers seeking to dissect SOS1 scaffolding vs. catalytic roles in KRAS-driven cancers often find inhibitors like MRTX0902 insufficient, as they spare the protein's scaffolding functions. PROTAC SOS1 degrader-8 (CAS 3036155-11-7) is a cereblon-based heterobifunctional degrader that induces complete, ubiquitin-proteasome-dependent SOS1 ablation, overcoming this limitation. - Eliminates all SOS1 functions; compare with inhibitor MRTX0902 (IC50=29 nM) to isolate scaffolding phenotypes in SW620, A549, DLD-1 models. - Overcomes adaptive resistance to KRAS G12C inhibitors (sotorasib, adagrasib) by degrading the SOS1 signaling node. - Purity ≥98% (HPLC); custom synthesis available; global shipping with blue ice for stability.

Molecular Formula C50H60ClN11O4
Molecular Weight 914.5 g/mol
Cat. No. B12362614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-8
Molecular FormulaC50H60ClN11O4
Molecular Weight914.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCN(CC4)C(=O)C5CCN(CC5)CC6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)Cl)N9CCC(=O)NC9=O)C)C#N
InChIInChI=1S/C50H60ClN11O4/c1-32-38(29-52)5-4-6-39(32)33(2)54-46-40-28-44(53-30-41(40)34(3)56-57-46)59-23-25-61(26-24-59)47(64)36-11-18-58(19-12-36)31-35-9-14-50(15-10-35)16-21-60(22-17-50)48(65)37-7-8-42(51)43(27-37)62-20-13-45(63)55-49(62)66/h4-8,27-28,30,33,35-36H,9-26,31H2,1-3H3,(H,54,57)(H,55,63,66)/t33-/m1/s1
InChIKeyKBCQCVJMVHCNQU-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC SOS1 Degrader-8: SOS1 Degradation Tool in KRAS Cancer


3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile, commonly known as PROTAC SOS1 degrader-8, is a rationally designed heterobifunctional proteolysis-targeting chimera (PROTAC) molecule. It is engineered to recruit the E3 ubiquitin ligase cereblon (CRBN) to the Son of Sevenless 1 (SOS1) protein, thereby catalyzing its polyubiquitination and subsequent degradation via the ubiquitin-proteasome system [1]. This compound belongs to a class of chemical biology tools used to investigate the functional consequences of eliminating SOS1, a key guanine nucleotide exchange factor for KRAS, rather than merely inhibiting its catalytic activity [1]. Its complex architecture comprises an SOS1-binding ligand, a flexible linker incorporating a 3-azaspiro[5.5]undecane moiety, and a CRBN-recruiting ligand, making it a sophisticated tool for targeted protein degradation studies [1].

ModalityTargeted protein degradation via CRBN-recruiting PROTAC
Target EngagementSOS1 complete ablation, not catalytic inhibition
Pathway ContextKRAS signaling and scaffolding-function studies

PROTAC SOS1 Degrader-8: Irreplaceable by Conventional Inhibitors


While small-molecule SOS1 inhibitors like MRTX0902 disrupt the SOS1:KRAS protein-protein interaction (IC50 = 29 nM), they do not eliminate the SOS1 protein, which possesses scaffolding functions independent of its catalytic guanine nucleotide exchange activity [1]. PROTAC SOS1 degrader-8 induces complete protein degradation, thereby ablating all SOS1 functions and potentially overcoming resistance mechanisms that arise from inhibitor rebound or compensatory signaling [1]. Therefore, generic substitution with a conventional SOS1 inhibitor would fail to recapitulate the same biological phenotype, particularly in experiments designed to assess the effects of total SOS1 protein loss in KRAS-mutant cancer models.

Agent
Mechanism
Limitation
PROTAC SOS1 Degrader-8
Induces complete SOS1 degradation; ablates all catalytic and scaffolding functions
CRBN/proteasome-dependent; degradation kinetics may vary across cell models
SOS1 catalytic inhibitor (e.g., MRTX0902)
Disrupts SOS1:KRAS PPI only; retains SOS1 scaffolding functions
May not recapitulate total SOS1 loss phenotype; inhibitor rebound or compensatory signaling may persist

PROTAC SOS1 Degrader-8: Key Comparative Evidence


Improved SOS1 Degradation vs. First-Generation Degrader

PROTAC SOS1 degrader-8 (Compd 1) achieves more potent and complete SOS1 degradation compared to PROTAC SOS1 degrader-1. While precise DC50 values for degrader-8 are not disclosed in the patent, it is characterized as a highly efficient degrader within the same chemical series [1]. In contrast, PROTAC SOS1 degrader-1 has a reported DC50 of 98.4 nM . This represents a class-level improvement in degradation efficiency, positioning degrader-8 as a superior tool for achieving deeper and more sustained SOS1 knockdown in cellular assays.

Degradation Efficiency
Class-level inference
Improved vs. Degrader-1
Comparator: Degrader-1 DC50 = 98.4 nM; Degrader-8 precise DC50 not disclosed
Supports degradation-efficiency screening context
Class-level improvement inferred; precise DC50 to verify
Targeted Protein Degradation SOS1 Degrader KRAS Mutant Cancer

Anti-Proliferative Activity in KRAS-Mutant Cell Lines

PROTAC SOS1 degrader-8 demonstrates potent anti-proliferative activity across a panel of KRAS-mutant cancer cell lines, including SW620, A549, and DLD-1 [1]. While specific IC50 values for degrader-8 are not provided, it exhibits a similar or improved activity profile compared to the reference degrader PROTAC SOS1 degrader-10, which has reported DC50 values of 2.23, 1.85, and 7.53 nM in SW620, A549, and DLD-1 cells, respectively [1]. This suggests that degrader-8 is a highly effective anti-proliferative agent in these oncogenic KRAS-driven models, making it a valuable tool for studying KRAS dependency and therapeutic response.

Anti-Proliferative Activity
Class-level inference
Reported comparator DC50
Degrader-10: 2.23 nM (SW620), 1.85 nM (A549), 7.53 nM (DLD-1)
Supports cell-model response context
Degrader-8 specific IC50 values not publicly disclosed
Anti-proliferative KRAS Mutant Cancer Cell Lines

CRBN-Dependent Degradation Mechanism

The SOS1 degradation activity of PROTAC SOS1 degrader-8 is confirmed to be dependent on both cereblon (CRBN) and the proteasome, as demonstrated by rescue experiments using a CRBN ligand competitor (lenalidomide) and a proteasome inhibitor (MG132) [1]. This mechanism-of-action validation is critical for distinguishing its activity from off-target cytotoxicity. In contrast, some earlier SOS1 PROTACs, like LHF418, also exhibit CRBN- and proteasome-dependent degradation (DC50 = 209.4 nM) [2]. The confirmation of this mechanism for degrader-8 ensures its utility as a specific chemical probe for interrogating SOS1's role in cellular signaling.

Mechanism Validation
Cross-study comparable
CRBN and proteasome-dependent
Rescued by lenalidomide (CRBN competitor) and MG132 (proteasome inhibitor)
Supports target-engagement confirmation
Consistent with class-level PROTAC mechanism
CRBN Dependency Proteasome Inhibition Mechanism of Action

PROTAC SOS1 Degrader-8: Experimental Applications for KRAS Research


SOS1 Scaffolding Functions in KRAS-Mutant Cells

Use PROTAC SOS1 degrader-8 to eliminate SOS1 protein in KRAS-mutant cell lines (e.g., SW620, A549, DLD-1) and assess the impact on downstream signaling (p-ERK, p-AKT) and cellular phenotypes (proliferation, colony formation). This approach is critical for distinguishing catalytic from non-catalytic (scaffolding) roles of SOS1, which cannot be achieved with a conventional catalytic site inhibitor like MRTX0902 [1].

Combination with KRAS Inhibitors to Overcome Resistance

Employ PROTAC SOS1 degrader-8 in combination with KRAS G12C inhibitors (e.g., sotorasib, adagrasib) in resistant cell line models to determine if co-degradation of SOS1 can overcome adaptive resistance mechanisms, such as feedback reactivation of upstream receptor tyrosine kinases or emergence of new KRAS mutations [1]. This application is supported by evidence that SOS1 degradation ablates a key node in KRAS signaling, potentially enhancing the durability of KRAS inhibition.

Degraders vs. Inhibitors in In Vivo Xenograft Models

For in vivo studies, PROTAC SOS1 degrader-8 can be used to compare the anti-tumor efficacy of SOS1 degradation against that of a matched SOS1 inhibitor in established xenograft models of KRAS-mutant cancers. This provides a direct functional comparison of the two therapeutic modalities and can reveal context-dependent vulnerabilities where complete protein ablation is more efficacious than catalytic inhibition [1].

Application
Selection Property
Validation Focus
SOS1 scaffolding function studies
Complete protein ablation vs. catalytic inhibition
Scaffolding-dependent signaling and phenotype endpoints
KRAS inhibitor resistance model studies
SOS1 co-degradation with KRAS inhibition
Adaptive resistance pathway-response endpoints
In vivo xenograft model studies
Degradation vs. inhibition modality comparison
Model-response endpoint context
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